Chemical Properties and Synthetic Utility of 2-(1-Chloroethyl)-1,3-benzothiazole
Chemical Properties and Synthetic Utility of 2-(1-Chloroethyl)-1,3-benzothiazole
This guide provides an in-depth technical analysis of 2-(1-Chloroethyl)-1,3-benzothiazole , a reactive heterocyclic building block used in the synthesis of bioactive compounds and advanced materials.
Executive Summary
2-(1-Chloroethyl)-1,3-benzothiazole is a bifunctional heterocyclic intermediate combining the electron-deficient benzothiazole core with a reactive secondary alkyl halide at the
Chemical Identity & Structural Analysis[1][2]
Structural Attributes
The molecule features a benzothiazole ring fused to a 1-chloroethyl group at the C2 position.
-
Chirality: Unlike its chloromethyl analog, the 1-chloroethyl derivative possesses a chiral center at the
-carbon, existing as a pair of enantiomers ( and ). This stereocenter is labile and prone to racemization during S 1 reactions. -
Electronic Activation: The C2 position of the benzothiazole ring is electron-deficient. The adjacent nitrogen atom (C=N) exerts a strong inductive (
) and mesomeric ( ) effect, significantly acidifying the -proton and activating the C-Cl bond towards nucleophilic attack.
| Property | Description |
| IUPAC Name | 2-(1-Chloroethyl)-1,3-benzothiazole |
| Molecular Formula | C |
| Molecular Weight | 197.68 g/mol |
| Key Functional Group | Secondary |
| Hybridization | Benzothiazole Ring: sp |
Physical Characteristics (Inferred from Analogs)
-
State: Typically a low-melting solid or viscous oil at room temperature.
-
Solubility: Soluble in polar aprotic solvents (DCM, THF, DMF, DMSO); limited solubility in water.
-
Stability: Moisture sensitive; the C-Cl bond hydrolyzes slowly to the alcohol (2-(1-hydroxyethyl)benzothiazole) upon prolonged exposure to aqueous environments.
Synthesis and Production Strategies
The synthesis of 2-(1-chloroethyl)-1,3-benzothiazole generally follows two primary strategies: direct condensation or functional group interconversion.
Route A: Deoxychlorination of 2-(1-Hydroxyethyl)benzothiazole
This is the preferred laboratory method due to higher purity and yield. The precursor alcohol is treated with thionyl chloride (SOCl
-
Mechanism: The hydroxyl group is activated by SOCl
to form a chlorosulfite intermediate, which undergoes S i (retention) or S 2 (inversion) substitution depending on conditions (e.g., presence of pyridine). -
Advantages: Avoids radical side reactions; high atom economy.
Route B: Radical Chlorination
Direct chlorination of 2-ethylbenzothiazole using N-chlorosuccinimide (NCS) or Cl
-
Mechanism: Free-radical chain reaction at the benzylic-like position.
-
Drawbacks: Poor selectivity; often leads to over-chlorination (gem-dichloro products).
Synthesis Workflow Visualization
The following diagram outlines the chemical pathways for synthesizing the target compound and its subsequent transformation.
Figure 1: Synthetic pathway from 2-aminothiophenol to the target chloroethyl derivative, highlighting the critical deoxychlorination step.
Reactivity Profile
The chemical behavior of 2-(1-chloroethyl)-1,3-benzothiazole is dominated by the competition between Nucleophilic Substitution (S
Nucleophilic Substitution (The "Benzothiazolic" Effect)
The benzothiazole ring acts as an electron sink. The C-Cl bond is weaker than in typical alkyl chlorides due to resonance stabilization of the transition state by the aromatic system.
-
Amination: Reacts with primary/secondary amines to form 2-(1-aminoethyl)benzothiazoles (key for CNS drug scaffolds).
-
Thiolation: Reacts with thiols (e.g., mercaptoethanol) to form thioethers.
-
Mechanism: Because the halide is secondary, the reaction mechanism often sits on the S
1/S 2 borderline. Polar solvents promote S 1 (via a resonance-stabilized carbocation), leading to racemization.
Elimination Reactions
In the presence of strong bases (e.g., NaOEt, t-BuOK) or at elevated temperatures, the compound undergoes dehydrohalogenation to yield 2-vinylbenzothiazole .
-
Control: To favor substitution over elimination, use weak bases (e.g., K
CO ) and moderate temperatures.
Reactivity Logic Diagram
Figure 2: Divergent reactivity pathways. The secondary halide allows for both substitution (blue) and elimination (red) depending on reagents.
Experimental Protocol: Synthesis from 2-(1-Hydroxyethyl)benzothiazole
Objective: Selective conversion of the alcohol to the chloride while minimizing elimination.
Materials
-
2-(1-Hydroxyethyl)benzothiazole (1.0 eq)
-
Thionyl Chloride (SOCl
) (1.5 eq) -
Dichloromethane (DCM) (Solvent, anhydrous)
-
DMF (Catalytic amount, 2-3 drops)
Procedure
-
Preparation: Dissolve 2-(1-hydroxyethyl)benzothiazole (10 mmol) in anhydrous DCM (20 mL) in a round-bottom flask under N
atmosphere. -
Addition: Cool the solution to 0°C. Add catalytic DMF.
-
Chlorination: Add SOCl
(15 mmol) dropwise via a syringe over 10 minutes.-
Note: Gas evolution (SO
, HCl) will occur. Ensure proper venting.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (the chloride is less polar than the alcohol).
-
Workup: Evaporate the solvent and excess SOCl
under reduced pressure (rotary evaporator). -
Purification: The residue is often pure enough for subsequent steps. If necessary, purify via rapid silica gel chromatography (eluting with Hexane/EtOAc). Avoid aqueous workup if possible to prevent hydrolysis.
Applications in Drug Discovery[4]
This scaffold is a bioisostere for benzyl chloride derivatives but offers distinct metabolic stability and lipophilicity profiles.
-
Riluzole Analogs: Used to synthesize extended side-chain derivatives of Riluzole (ALS treatment) to probe neuroprotective pathways.
-
Antimicrobial Agents: Reacted with piperazines or azoles to create antifungal libraries.
-
Radioligands: Precursor for
F-labeling (via S 2 displacement of the chloride) for PET imaging of amyloid plaques.
Safety & Handling
-
Hazards: Potent alkylating agent. Causes skin corrosion and serious eye damage. Potential sensitizer.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Moisture sensitive.
-
Disposal: Quench with aqueous sodium bicarbonate before disposal into halogenated waste streams.
References
-
Synthesis of Benzothiazoles: Organic Chemistry Portal. "Synthesis of benzothiazoles." Available at: [Link]
-
Nucleophilic Substitution Mechanisms: Beilstein Journal of Organic Chemistry. "Nucleophile-induced ring contraction and substitution in benzothiazines." Available at: [Link]
-
General Benzothiazole Chemistry: PubChem. "Benzothiazole Compound Summary." Available at: [Link]
